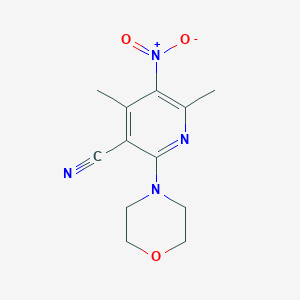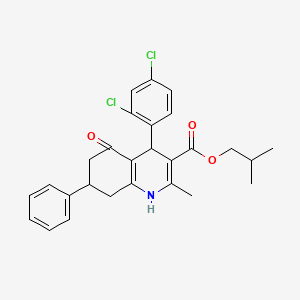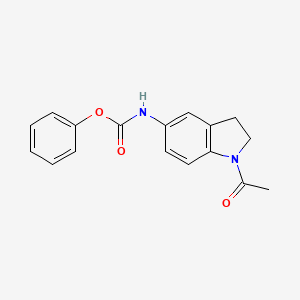
4,6-Dimethyl-2-morpholin-4-yl-5-nitropyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethyl-2-morpholin-4-yl-5-nitropyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with nitro, morpholine, and nitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-morpholin-4-yl-5-nitropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of 4,6-dimethyl-2-morpholin-4-ylpyridine followed by the introduction of a nitrile group through a cyanation reaction. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and cyanation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-morpholin-4-yl-5-nitropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The morpholine group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4,6-Dimethyl-2-morpholin-4-yl-5-nitropyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-morpholin-4-yl-5-nitropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitro and nitrile groups can participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-morpholin-4-ylpyridine: Lacks the nitro and nitrile groups, making it less reactive.
4,6-Dimethyl-2-morpholin-4-yl-5-nitropyridine: Similar structure but without the nitrile group.
4,6-Dimethyl-2-morpholin-4-yl-5-cyanopyridine: Similar structure but without the nitro group.
Uniqueness
4,6-Dimethyl-2-morpholin-4-yl-5-nitropyridine-3-carbonitrile is unique due to the presence of both nitro and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
4,6-dimethyl-2-morpholin-4-yl-5-nitropyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-8-10(7-13)12(15-3-5-19-6-4-15)14-9(2)11(8)16(17)18/h3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHCWHWEKVGJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1[N+](=O)[O-])C)N2CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-bromophenyl)-3-[4-(diphenylmethyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4987147.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B4987149.png)
![5-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4987151.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2,2-diphenylacetamide trifluoroacetate](/img/structure/B4987157.png)
![6-(4-ethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B4987162.png)
![1,1'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyldicarbonyl)dipyrrolidine](/img/structure/B4987172.png)
![N-[4-[(4-tert-butylbenzoyl)amino]phenyl]-3,4-dimethylbenzamide](/img/structure/B4987183.png)
![2-[(2-methoxy-4,5-dimethylphenyl)sulfonyl-methylamino]-N-phenylacetamide](/img/structure/B4987192.png)

![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[5-(4-morpholinyl)pentyl]acetamide](/img/structure/B4987202.png)
![(16,18-dioxo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1,8-diyl)bis(methylene) diacetate](/img/structure/B4987210.png)
![5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987217.png)

